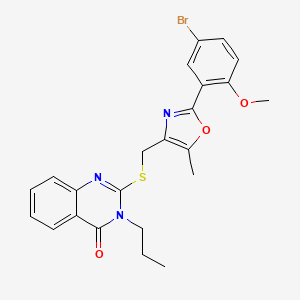

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one

Description

2-(((2-(5-Bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a synthetic heterocyclic compound featuring a quinazolinone core fused with an oxazole ring system. Its molecular formula is C₂₃H₂₄BrN₃O₄S, with a molecular weight of 518.4 g/mol. Key structural elements include:

- Quinazolinone backbone: A bicyclic structure with a ketone group at position 4, known for its role in kinase inhibition and anticancer activity .

- Oxazole-thioether linkage: A 5-methyloxazole ring substituted at position 2 with a 5-bromo-2-methoxyphenyl group, connected via a methylthio (-S-CH₂-) bridge to the quinazolinone core. The bromine and methoxy groups may influence electronic properties and binding interactions.

This compound’s design reflects strategies common in medicinal chemistry, where hybrid heterocycles are synthesized to optimize bioactivity and pharmacokinetic profiles.

Properties

IUPAC Name |

2-[[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-propylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22BrN3O3S/c1-4-11-27-22(28)16-7-5-6-8-18(16)26-23(27)31-13-19-14(2)30-21(25-19)17-12-15(24)9-10-20(17)29-3/h5-10,12H,4,11,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWQNYBJBHQPAGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=CC=CC=C2N=C1SCC3=C(OC(=N3)C4=C(C=CC(=C4)Br)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(((2-(5-bromo-2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-propylquinazolin-4(3H)-one is a complex organic compound belonging to the class of quinazolines, which are known for their diverse biological activities. The structural features of this compound suggest potential pharmacological properties, including anti-cancer, anti-inflammatory, and antiviral effects. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 484.37 g/mol. The compound features a quinazolinone core, which is often associated with significant biological activity due to its ability to interact with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H18BrN3O3S |

| Molecular Weight | 484.37 g/mol |

| CAS Number | 1284368-28-0 |

| Purity | ≥95% |

Synthesis

The synthesis of this compound involves several key steps:

- Preparation of Intermediates : The synthesis begins with the preparation of 5-bromo-2-methoxyphenol and oxazole derivatives.

- Thioether Formation : The thioether linkage is formed through the reaction of the oxazole derivative with a thiol compound.

- Quinazolinone Formation : Finally, the quinazolinone structure is completed through cyclization reactions under controlled conditions.

Anticancer Activity

Research indicates that quinazoline derivatives exhibit significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, similar compounds have demonstrated the ability to inhibit specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .

Anti-inflammatory Effects

Compounds related to this compound have shown anti-inflammatory activity through the modulation of pro-inflammatory cytokines and enzymes such as COX-2. This modulation can help alleviate symptoms associated with chronic inflammatory diseases .

Antiviral Activity

Preliminary studies suggest that this compound may possess antiviral properties, particularly against retroviruses. The mechanism involves the inhibition of viral replication by interfering with viral enzymes or host cell receptors .

The mechanism of action for this compound involves several pathways:

- Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell survival and proliferation.

- Receptor Interaction : It can bind to various receptors, altering their activity and downstream signaling pathways.

- Induction of Apoptosis : By activating apoptotic pathways, the compound can lead to programmed cell death in malignant cells .

Case Studies

- In Vitro Studies : A study evaluated the cytotoxic effects of related quinazoline derivatives on human cancer cell lines (e.g., HeLa and MCF7). Results indicated a dose-dependent decrease in cell viability, suggesting potent anticancer activity.

- Animal Models : In vivo studies using murine models showed that administration of similar compounds resulted in significant tumor size reduction compared to control groups, further confirming their potential as anticancer agents.

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Diversity: The quinazolinone core in the target compound is distinct from pyrazolo-pyrimidines (Example 76, ) and thiazoles (4f, ). Quinazolinones are associated with kinase inhibition, while thiazoles often target metabolic enzymes or ion channels.

Substituent Effects: Halogenation: The 5-bromo group in the target compound and 4-bromo in 4f suggest roles in halogen bonding or metabolic stability.

Computational Predictions:

Density-functional theory (DFT) studies (e.g., Becke’s exchange-correlation functional ) could model the compound’s electronic properties, such as:

- Electron density distribution around the bromo-methoxyphenyl group.

- Thermodynamic stability of the thioether linkage using gradient-corrected functionals .

Physicochemical and Pharmacokinetic Profiles

Notes:

- The propyl group in the target compound may enhance bioavailability compared to smaller alkyl chains.

- Methoxy and bromine substituents likely reduce oxidative metabolism, extending half-life relative to 4f’s methylthio group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.